2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid
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Overview
Description
2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound is part of a broader class of fused pyridine derivatives, which are known for their diverse applications in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Similar compounds, such as 2,3-dihydrofuro[2,3-b]pyridine derivatives, have been found to interact with nicotinic receptors . They are part of the structural moiety of the naturally occurring nicotinic receptor agonist phantasmidine . Nicotinic receptors play a crucial role in the nervous system, mediating the effects of acetylcholine, a neurotransmitter.
Mode of Action
This interaction could potentially alter the conformation of the receptor, leading to the opening of ion channels and subsequent changes in cell signaling .
Biochemical Pathways
Given its potential interaction with nicotinic receptors, it may influence pathways related to neurotransmission, including the cholinergic pathway .
Result of Action
Based on the potential interaction with nicotinic receptors, it could influence neuronal signaling and potentially have effects on cognition and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is characterized by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of malononitrile derivatives and sodium borohydride in controlled reaction conditions can facilitate the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Malononitrile Derivatives: Employed in the synthesis of the compound.
Major Products Formed
The major products formed from these reactions include 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Scientific Research Applications
2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is a structural moiety in nicotinic receptor agonists and has shown promise in the treatment of Alzheimer’s disease.
Biological Studies: It is part of the naturally occurring nicotinic receptor agonist phantasmidine.
Pharmaceuticals: The dihydrofuropyridine motif is present in the structure of an aza analog of the pharmaceutical compound ramelteon, a ligand of melatonin receptors.
Comparison with Similar Compounds
Similar Compounds
Phantasmidine: A naturally occurring nicotinic receptor agonist.
Ramelteon: A pharmaceutical compound that acts as a melatonin receptor ligand.
Uniqueness
2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid is unique due to its fused heterocyclic structure, which imparts distinct biological activities and potential therapeutic applications . Its ability to interact with multiple receptor types sets it apart from other similar compounds .
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8(11)6-1-3-9-7-5(6)2-4-12-7/h1,3H,2,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWOPCZUTIITRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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